

# interpreting unexpected peaks in 18:0-18:0 PC-d35 analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 18:0-18:0 PC-d35

Cat. No.: B11936095

[Get Quote](#)

## Technical Support Center: Lipidomics Analysis

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the analysis of **18:0-18:0 PC-d35** (d35-Distearoyl-sn-glycero-3-phosphocholine).

## Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I'm observing unexpected peaks in my chromatogram when analyzing my **18:0-18:0 PC-d35** internal standard. What are the potential sources of these peaks?

Unexpected peaks in your LC-MS analysis of **18:0-18:0 PC-d35** can originate from several sources. These can be broadly categorized as issues related to the sample itself, the chromatography system, or the mass spectrometer. Common causes include:

- Contamination: This is a significant source of extraneous peaks in lipidomics. Contaminants can be introduced from various sources, including:
  - Solvents: Alkylated amine species have been identified as contaminants in LC-MS grade methanol and isopropanol, leading to unexpected adducts.<sup>[1]</sup>
  - Labware: Plasticware, such as polypropylene microcentrifuge tubes, can leach a substantial number of contaminants that may be mistaken for lipids.<sup>[2]</sup> Glassware can also

introduce contaminants, although typically fewer than plastic.[2]

- Sample Carryover: Residuals from a previous injection can elute in a subsequent run, appearing as "ghost peaks".[3]
- Chromatographic Issues: Problems with the liquid chromatography system can manifest as unexpected or poorly shaped peaks.
  - Peak Splitting or Tailing: This can be caused by column overloading, a partially blocked column frit, or a mismatch between the sample solvent and the mobile phase.[3][4]
  - Retention Time Shifts: Fluctuations in flow rate, changes in mobile phase composition, or column degradation can cause peaks to appear at unexpected retention times.[5]
- Mass Spectrometry-Related Issues: The mass spectrometer itself can be a source of unexpected signals.
  - In-source Fragmentation: The **18:0-18:0 PC-d35** molecule can fragment within the ion source, leading to the appearance of characteristic fragment ions. For phosphatidylcholines, a common fragment ion is the phosphocholine head group at  $m/z$  184.[6][7][8]
  - Isotopic Peaks: The natural abundance of isotopes (e.g.,  $^{13}\text{C}$ ) will result in small peaks at  $M+1$ ,  $M+2$ , etc., relative to the monoisotopic peak.
  - Adduct Formation: Phosphatidylcholines can form adducts with ions present in the mobile phase, such as sodium ( $[\text{M}+\text{Na}]^+$ ) or acetate ( $[\text{M}+\text{CH}_3\text{COO}]^-$ ), resulting in peaks at different  $m/z$  values.[9][10]

Question 2: How can I differentiate between a contaminant and a genuine, unexpected lipid species?

Distinguishing between contaminants and endogenous lipids requires a systematic approach:

- Analyze a Blank Sample: Inject a "blank" sample (containing only the extraction solvent) and run it through your entire analytical workflow. Any peaks that appear in the blank are likely contaminants from your solvents, labware, or system.[11]

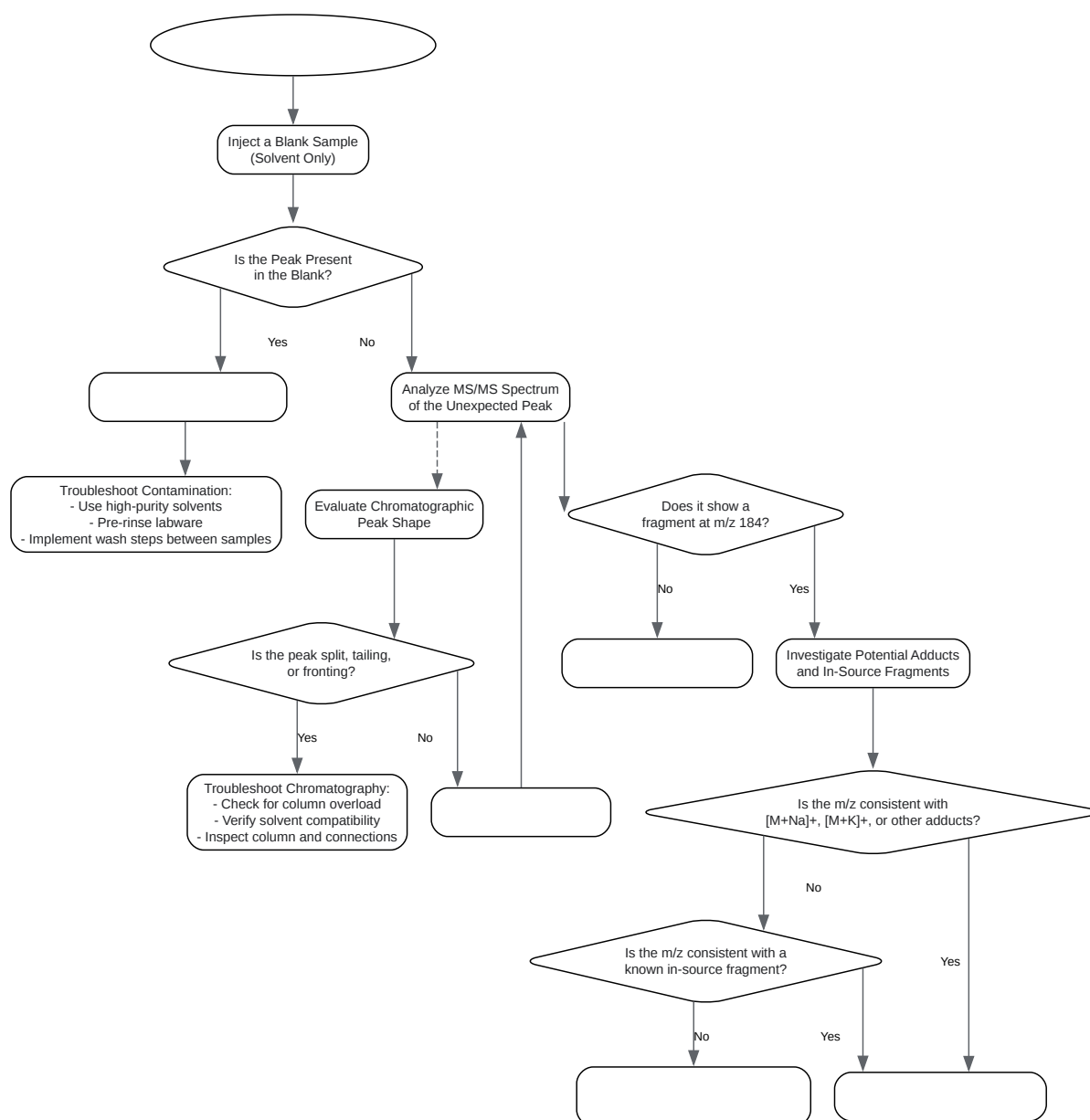
- **Check for Characteristic Fragments:** True phosphatidylcholine species will typically produce a characteristic fragment ion at  $m/z$  184 (the phosphocholine headgroup) upon collision-induced dissociation (CID) in the mass spectrometer.[6][8] If an unexpected peak does not produce this fragment, it is less likely to be a PC.
- **Review Common Contaminant Lists:** Compare the  $m/z$  of the unexpected peak against known common contaminants. Several databases and publications list common contaminants found in LC-MS systems.
- **Evaluate Peak Shape:** Contaminant peaks, especially those from carryover, may have poor chromatographic peak shapes (e.g., broad or tailing).[3]

Question 3: My **18:0-18:0 PC-d35** internal standard peak is showing splitting. What should I investigate?

Peak splitting can be attributed to either chromatographic problems or the presence of isomers.[4] Here's a troubleshooting workflow:

- **Check for Column Overloading:** Dilute your sample and re-inject it. If the peak splitting resolves at a lower concentration, you were likely overloading the column.[3]
- **Ensure Solvent Compatibility:** The solvent your sample is dissolved in should be of similar or weaker strength than your initial mobile phase. A strong sample solvent can cause peak distortion.[3]
- **Inspect the Column:** A partially blocked frit at the column inlet can cause the sample to be distributed unevenly, leading to split peaks. Try back-flushing the column or replacing it if the problem persists.[4]
- **Consider Isomers:** While less common for a synthetic standard, ensure that you are not resolving positional isomers of your standard. However, for endogenous lipids, the presence of positional isomers (e.g., 16:0/18:1-PC vs. 18:1/16:0-PC) is a real possibility.[8][9]

## Troubleshooting Flowchart



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for unexpected peaks.

## Common Contaminants and Adducts

The following table summarizes common sources of unexpected peaks in lipidomics analysis.

m/z of Unexpected Peak	Potential Identity	Likely Source	Recommended Action
Varies	Plasticizers (e.g., phthalates)	Polypropylene tubes, plastic labware[2]	Use glass or pre-screened plasticware; perform blank injections.
Varies	Alkylated amines	Methanol, isopropanol solvents[1]	Test solvents from different vendors; use fresh, high-purity solvents.
Varies	Carryover from previous sample	LC system (injector, column)[3][5]	Implement rigorous wash steps between samples; check for system dead volume.
[M+23] <sup>+</sup>	Sodium Adduct ([M+Na] <sup>+</sup> )	Glassware, mobile phase additives	Confirm with MS/MS; expect this adduct, especially with sodiated precursors. [7]
[M+39] <sup>+</sup>	Potassium Adduct ([M+K] <sup>+</sup> )	Glassware, biological samples	Confirm with MS/MS.
[M-15] <sup>-</sup>	Demethylated PC	In-source fragmentation[9]	Optimize source conditions to minimize fragmentation.
184.07	Phosphocholine headgroup	In-source fragmentation[6][7]	Expected fragment; can be used for precursor ion scanning of PCs.[12]

# Experimental Protocol: Lipid Extraction and LC-MS/MS Analysis

This protocol provides a general framework for the extraction and analysis of phosphatidylcholines.

## 1. Lipid Extraction (Folch Method)

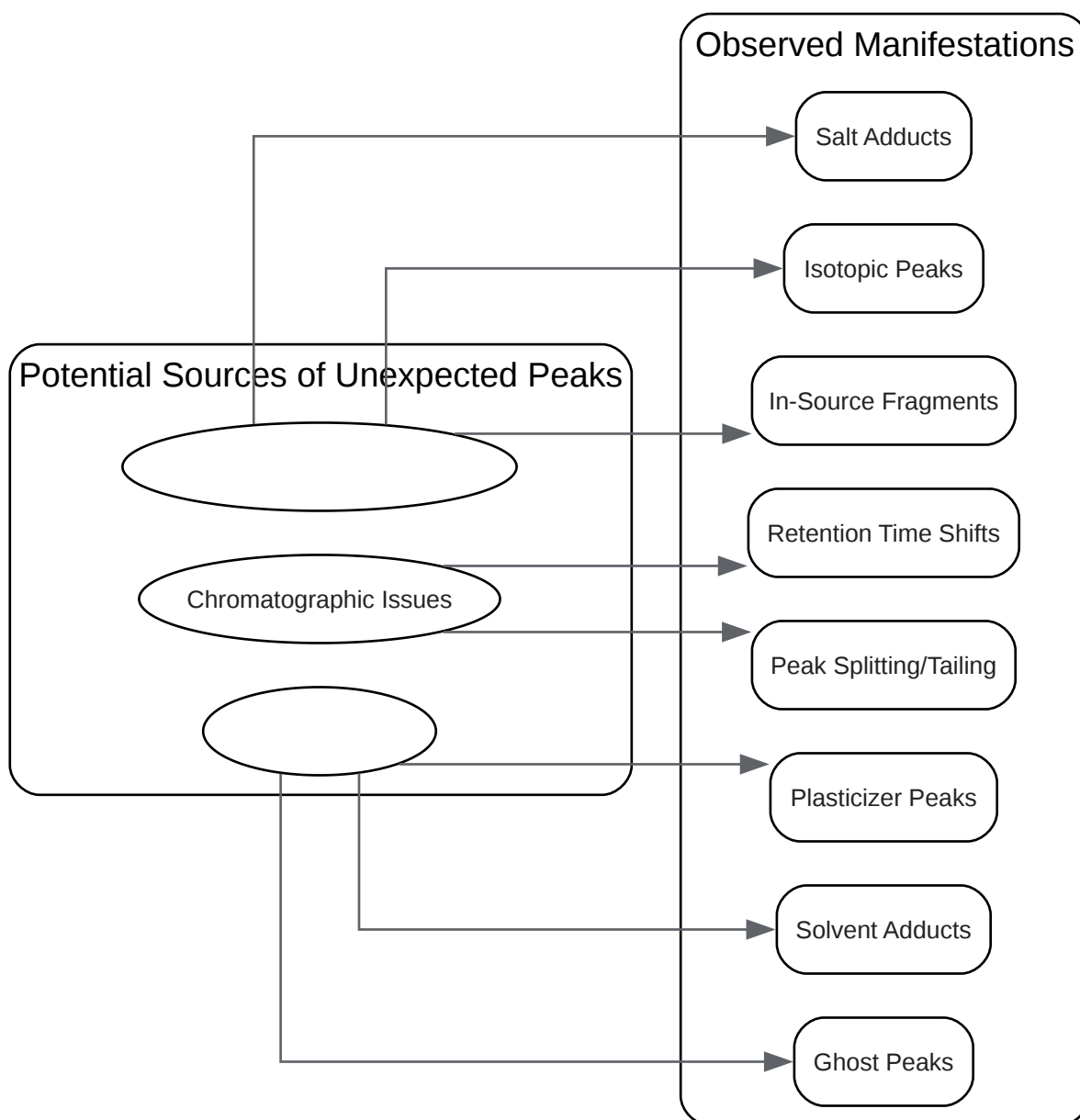
- **Sample Homogenization:** Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.
- **Solvent Addition:** Add a 2:1 mixture of chloroform:methanol to the homogenized sample in a glass tube. The **18:0-18:0 PC-d35** internal standard should be added at this stage.
- **Vortexing:** Vortex the mixture thoroughly for 2-5 minutes to ensure complete mixing and lipid extraction.
- **Phase Separation:** Add 0.9% NaCl solution to the mixture and vortex again. Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to facilitate phase separation.
- **Collection of Organic Layer:** Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
- **Drying:** Dry the extracted lipids under a stream of nitrogen gas.
- **Reconstitution:** Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

## 2. LC-MS/MS Analysis

- **Liquid Chromatography (LC):**
  - **Column:** A C18 reversed-phase column is commonly used for lipid separation (e.g., Acquity BEH C18, 2.1 x 150 mm, 1.7  $\mu$ m).[\[11\]](#)
  - **Mobile Phase A:** Acetonitrile/water (60:40) with 10 mM ammonium formate.

- Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-50 °C.
- Mass Spectrometry (MS):
  - Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for PC analysis.
  - Scan Mode: Full scan MS for initial analysis, followed by data-dependent MS/MS or targeted MS/MS (precursor ion scanning for  $m/z$  184) for identification and quantification.
  - Collision Energy: A stepped collision energy (e.g., 20-40 eV) is often used to generate a comprehensive fragmentation pattern.<sup>[13]</sup>

## Logical Relationship Diagram



[Click to download full resolution via product page](#)

Caption: Sources and manifestations of unexpected peaks.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. Item - Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - American Chemical Society - Figshare [acs.figshare.com]
- 2. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. restek.com [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Lipidomics of Environmental Microbial Communities. I: Visualization of Component Distributions Using Untargeted Analysis of High-Resolution Mass Spectrometry Data [frontiersin.org]
- 12. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [interpreting unexpected peaks in 18:0-18:0 PC-d35 analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936095#interpreting-unexpected-peaks-in-18-0-18-0-pc-d35-analysis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)